L-Glyceric acid

Catalog No.
S623852
CAS No.
28305-26-2
M.F
C3H6O4
M. Wt
106.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Glyceric acid

CAS Number

28305-26-2

Product Name

L-Glyceric acid

IUPAC Name

(2S)-2,3-dihydroxypropanoic acid

Molecular Formula

C3H6O4

Molecular Weight

106.08 g/mol

InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m0/s1

InChI Key

RBNPOMFGQQGHHO-REOHCLBHSA-N

solubility

9.43 M

Canonical SMILES

C(C(C(=O)O)O)O

Isomeric SMILES

C([C@@H](C(=O)O)O)O

The exact mass of the compound (2S)-2,3-dihydroxypropanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.43 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Glyceric acid (CAS 28305-26-2) is a naturally occurring, chiral three-carbon sugar acid ((2S)-2,3-dihydroxypropanoic acid) that serves as a critical procurement target for two primary sectors: clinical diagnostics and stereospecific organic synthesis. As the defining urinary and serum biomarker for Primary Hyperoxaluria Type 2 (PH2), it is an essential analytical standard for metabolic testing [1]. In chemical manufacturing, its specific (S)-configuration maps directly to the stereocenters of natural sn-glycerol derivatives, making it a highly efficient chiral pool building block for synthesizing complex phospholipids, diacylglycerols, and biodegradable polymers without the need for downstream chiral resolution.

Research Fit

Chiral Form L-glyceric acid (S-enantiomer) – single stereocenter distinguishes it from D-glyceric acid
Research Context Reported biomarker for primary hyperoxaluria type 2 (PH2) in metabolomics and bioanalytical method studies
Analytical Suitability Chiral reference standard for enantioselective assays (HPLC, LC-MS/MS, electrochemical biosensors)

Substituting L-glyceric acid with its D-enantiomer (CAS 6000-40-4) or the racemic DL-mixture (CAS 473-81-4) fundamentally compromises both diagnostic and synthetic workflows. In clinical settings, primary hyperoxaluria subtyping relies on the exclusive detection of L-glyceric acid for PH2; using D-glyceric acid as a standard would lead to critical misdiagnoses, as D-glyceric aciduria is a distinct and unrelated metabolic condition[1]. In chemical synthesis, utilizing racemic glyceric acid to produce natural diacyl-sn-glycerols caps the theoretical yield of the correct enantiomer at 50% and necessitates costly, inefficient chiral resolution steps, whereas the pure L-enantiomer allows for direct stereocenter mapping and near-quantitative yields of chiral intermediates.

Substitution Risk

Enantiomer D-Glyceric Acid
D-GA is the biomarker for D-glyceric aciduria, not PH2. Using it in place of L-GA may lead to false-negative or misassignment in PH2 research assays.
Glycolic Acid (PH1 Marker)
Glycolic acid indicates primary hyperoxaluria type 1 and does not track PH2. Its substitution would miss the L-GA-specific elevation crucial for PH2 model studies.

Diagnostic Specificity for Primary Hyperoxaluria Subtyping

In clinical diagnostics, L-glyceric acid is the exclusive biomarker for Primary Hyperoxaluria Type 2 (PH2). Unlike PH1 (characterized by elevated glycolate) and PH3 (characterized by elevated hydroxy-oxo-glutarate), PH2 requires the specific quantification of L-glyceric acid for accurate differentiation [1].

Evidence DimensionSpecificity of urinary/serum metabolite
Target Compound DataElevated exclusively in PH2 patients.
Comparator Or BaselineGlycolate (PH1) and Hydroxy-oxo-glutarate (PH3).
Quantified Difference100% differentiation of PH2 from PH1/PH3 based on the specific presence of the L-glyceric acid metabolite.
ConditionsClinical urine/serum assay (e.g., IC/MS or HPLC) for metabolic disorder screening.

Procurement of highly pure L-glyceric acid as an analytical standard is strictly required for clinical laboratories to accurately diagnose and subtype rare hyperoxaluria disorders.

Ultrasensitive Detection
Head-to-head
L-GA LOD: 1.5×10⁻¹⁰ mol/L
D-GA LOD: 1.6×10⁻⁴ mol/L
~10⁶-fold lower for L-GA
Supports ultrasensitive biosensor development targeting L-GA
EPME platform; vancomycin vs. teicoplanin chiral selectors

Stereospecific Efficiency in Phospholipid Synthesis

L-Glyceric acid serves as a highly efficient chiral synthon for constructing 1,2-diacyl-sn-glycerols and phosphatidylcholines. Because its optically active alpha-carbon perfectly matches the target stereocenter, it enables direct synthesis, yielding 97.8% of the key intermediate L-glyceric acid methyl ester without racemization[1]. Using racemic DL-glyceric acid would cap the theoretical yield of the correct enantiomer at 50% and necessitate complex downstream chiral resolution.

Evidence DimensionEnantiomeric yield and synthetic efficiency
Target Compound Data97.8% yield of L-glyceric acid methyl ester intermediate with retained stereochemistry.
Comparator Or BaselineRacemic DL-glyceric acid (requires chiral resolution, max 50% direct yield of desired enantiomer).
Quantified Difference>47% improvement in theoretical yield for the desired sn-glycerol enantiomer by avoiding racemic mixtures.
ConditionsAcid-catalyzed esterification in absolute methanol/dioxane at room temperature.

Utilizing the pure L-enantiomer drastically reduces process complexity and raw material waste in the commercial synthesis of biologically active chiral lipids.

Plasma Elevation in PH2
Head-to-head
PH2 patient: 887 µmol/L
Normal / PH1: <5 µmol/L
≥177-fold elevation
Demonstrates strong research biomarker dynamic range for PH2
HPLC assay with enzymatic derivatization; single-patient PH2 context

Thermal Polymerization Kinetics for Material Science

The enantiomeric purity of glyceric acid significantly impacts its behavior in thermal polymerization. Under acid-catalyzed thermal condensation at 80 °C, pure L-glyceric acid yields an insoluble poly(L-glyceric acid) polymer much more readily (within 1 day) than the racemic DL-glyceric acid mixture [1]. Furthermore, the racemization of L-glyceric acid during this process is minimal, yielding less than 1% D-glyceric acid.

Evidence DimensionPolymerization readiness and structural integrity
Target Compound DataRapid formation of insoluble polymer within 1 day (<1% racemization).
Comparator Or BaselineDL-glyceric acid (racemic).
Quantified DifferenceL-glyceric acid condenses into an insoluble polymer significantly faster than the DL-mixture under identical thermal conditions.
ConditionsThermal condensation at 80 °C with 2 mol% sulfuric acid catalyst.

For materials scientists developing biodegradable polyglyceric acid polymers, starting with the pure L-enantiomer ensures faster reaction times and distinct physical properties compared to racemic precursors.

Biomarker Association
Data to verify
Specificity/Sensitivity: 1.0 / 1.0
(Reported in MarkerDB)
High-confidence database association for PH2; verify in target assay
Class-level inference from metabolomic database; method-specific validation needed
Polymerization Behavior
Cross-study
L-GA: readily forms insoluble polymer
DL-GA: less reactive, soluble polymer; more stable under acidic conditions
Enantiopure L-GA enables distinct chiral material synthesis not achievable with racemate
Thermal condensation; solubility and stability differ qualitatively
Derivatization Yield
Method context
5-fold increase in derivative yield after DOE optimization
Method optimization precedent for LC-MS/MS chiral analysis of L-GA
Chiral derivatization + LC-MS/MS; 28 experimental runs to achieve gain

Clinical Diagnostic Reference Standards

L-Glyceric acid is procured as a highly specific analytical reference standard for HPLC and IC/MS assays to definitively diagnose Primary Hyperoxaluria Type 2 (PH2), distinguishing it from PH1 and PH3 based on distinct metabolite excretion profiles [1].

Chiral Pool Synthesis of Phospholipids

Utilized as a stereospecific starting material for the total synthesis of diacyl-sn-glycerols and phosphatidylcholines, where its native chirality maps perfectly to the target molecules, eliminating the need for low-yield chiral resolution steps required when using racemic glyceric acid[2].

Synthesis of Biodegradable Polyglyceric Acid

Employed in the synthesis of poly(L-glyceric acid) via thermal condensation, leveraging its accelerated polymerization kinetics compared to racemic mixtures to produce insoluble, stereoregular polymers for specialized material science applications [3].

Application Fit

Application
Selection Property
Validation Focus
PH2 Research Assays & Metabolomics
L-GA enantiomer-specific biomarker context for PH2 models
Specificity vs. D-GA and glycolic acid; confirm L-GA elevation pattern in target sample set
Chiral Biosensor & Electrochemical Research
Reported high detection sensitivity in enantioselective potentiometric platforms
Enantioselectivity and LOD metrics with appropriate chiral selectors
Chiral Polymer & Material Synthesis
Enantiopure L-GA polymerization behavior distinct from racemic DL-GA
Polymer solubility and stability profiles under mild acidic vs. neutral conditions

Physical Description

Solid

XLogP3

-1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

106.02660867 Da

Monoisotopic Mass

106.02660867 Da

Heavy Atom Count

7

UNII

5O316U8TKI

Other CAS

28305-26-2

Wikipedia

L-glyceric acid

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